2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
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Overview
Description
2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting cyclohexylamine with ethylene glycol in the presence of a dehydrating agent.
Attachment of the anthracene moiety: The anthracene derivative is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the anthracene derivative.
Acetylation: The final step involves acetylation of the piperazine nitrogen with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or photophysical properties.
Biological Research: It can be used as a probe to study various biological processes, including receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the anthracene moiety may participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 2-(4-phenylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
The cyclohexyl group in 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide provides unique steric and electronic properties that can influence its interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the piperazine ring.
Properties
Molecular Formula |
C26H29N3O3 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C26H29N3O3/c30-23(17-28-13-15-29(16-14-28)18-7-2-1-3-8-18)27-22-12-6-11-21-24(22)26(32)20-10-5-4-9-19(20)25(21)31/h4-6,9-12,18H,1-3,7-8,13-17H2,(H,27,30) |
InChI Key |
YRLGCHFDBKFRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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